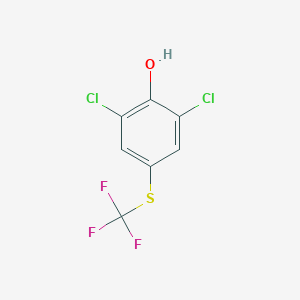

2,6-Dichloro-4-(trifluoromethylthio)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-Dichloro-4-(trifluoromethylthio)phenol is a chemical compound characterized by the presence of chloro, trifluoromethylthio groups attached to a phenol moiety. This structural configuration imparts distinctive chemical and physical properties, making it a compound of interest in various chemical synthesis and materials science applications.

Synthesis Analysis

The synthesis of compounds similar to 2,6-Dichloro-4-(trifluoromethylthio)phenol often involves multiple steps, including halogenation, sulfuration, and the introduction of trifluoromethyl groups. For instance, the preparation of trifluoromethylated phenols can be achieved through direct functionalization of phenols using trifluoromethylthiolation reagents under specific conditions to introduce the trifluoromethylthio group selectively (Jereb & Gosak, 2015).

Molecular Structure Analysis

The molecular structure of compounds in this category is critical for their reactivity and properties. X-ray diffraction (XRD) measurements and spectroscopic methods such as NMR and IR spectroscopy are commonly used to determine the molecular geometry, confirm the presence of functional groups, and elucidate structural details (Hasan & Shalaby, 2016).

Chemical Reactions and Properties

Compounds like 2,6-Dichloro-4-(trifluoromethylthio)phenol undergo various chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and reactions with nucleophiles leading to functional group transformations. The presence of the trifluoromethylthio group significantly influences the compound's reactivity, making it a valuable building block in organic synthesis (Jereb & Gosak, 2015).

Applications De Recherche Scientifique

1. Synthesis of Trifluoromethylpyridines

- Summary of Application : Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized from 2,6-Dichloro-4-(trifluoromethylthio)phenol, are used in the agrochemical and pharmaceutical industries. They are used in the protection of crops from pests and also find use in the pharmaceutical and veterinary industries .

- Methods of Application : The synthesis and applications of TFMP and its derivatives involve various chemical reactions. The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .

- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

2. Synthesis of 1-[(2,6-Dichloro-4-(trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes

- Summary of Application : 2,6-Dichloro-4-(trifluoromethylthio)phenol is used in the synthesis of novel 1-[(2,6-Dichloro-4-(trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes .

- Methods of Application : The synthesis involves the use of the Vilsmeier-Haack reagent for formylation of a variety of both aromatic and heteroaromatic substrates .

- Results or Outcomes : The structures of all the title compounds have been confirmed by elemental analysis, 1H-NMR and 13C-NMR .

3. Electrophilic Trifluoromethylthiolation of Phenols

- Summary of Application : The compound is used in the electrophilic aromatic ring trifluoromethylthiolation of various substituted phenols .

- Methods of Application : The functionalization was accomplished using PhNHSCF3 (N-trifluoromethylsulfanyl)aniline, in the presence of BF3·Et2O or triflic acid as the promoter .

- Results or Outcomes : The functionalization was exclusively para-selective; phenols unsubstituted in both the ortho- and para-positions solely gave the para-substituted SCF3-products .

4. Synthesis of 2,6-Dichloro-4-(trifluoromethoxy)aniline

- Summary of Application : 2,6-Dichloro-4-(trifluoromethoxy)aniline is a nitrogen compound useful in organic synthesis .

- Methods of Application : The specific methods of application are not provided in the source .

- Results or Outcomes : The specific results or outcomes are not provided in the source .

5. Synthesis of 2,3-Dichloro-5-(trifluoromethyl)-pyridine

- Summary of Application : Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .

- Methods of Application : Various methods of synthesizing 2,3,5-DCTF have been reported .

- Results or Outcomes : The specific results or outcomes are not provided in the source .

6. Detection of 2,6-Dichloro-4-Nitroaniline

- Summary of Application : A luminescent 56-metal Cd(II)–Sm(III) nanocluster was constructed from a flexible Schiff base ligand, and it shows a rapid triple-emissive response to 2,6-dichloro-4-nitroaniline (DCN, a common pesticide) with high sensitivity and selectivity .

- Methods of Application : The nanocluster can be used to quantitatively analyze the DCN concentrations in fruit extracts .

- Results or Outcomes : The limits of detection (LODs) of the nanocluster to DCN for the visible ligand-centered and Sm(III) emissions and NIR Sm(III) luminescence are from 0.95 μM to 2.81 μM .

Safety And Hazards

The safety data sheet for a related compound, 2,6-dichloro-4-trifluoromethoxy-aniline, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Similar precautions may be necessary for 2,6-Dichloro-4-(trifluoromethylthio)phenol, but specific information is not available in the search results.

Propriétés

IUPAC Name |

2,6-dichloro-4-(trifluoromethylsulfanyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3OS/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVUSSTNZVQSKRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)SC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90575398 |

Source

|

| Record name | 2,6-Dichloro-4-[(trifluoromethyl)sulfanyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-4-(trifluoromethylthio)phenol | |

CAS RN |

102794-04-7 |

Source

|

| Record name | 2,6-Dichloro-4-[(trifluoromethyl)sulfanyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R,3S,4S)-3-(phenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B34552.png)